Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the pyridine carboxylate: The protected amine is then reacted with methyl 2-pyridinecarboxylate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The BOC protecting group plays a crucial role in preventing unwanted reactions, allowing the compound to undergo selective transformations. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate: Another compound with a BOC protecting group, used in similar synthetic applications.
Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate: A related compound with additional functional groups, used in advanced chemical synthesis.
Uniqueness
Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate is unique due to its specific structure and the presence of the BOC protecting group, which provides stability and selectivity in various chemical reactions. Its versatility in synthetic applications and research makes it a valuable compound in the field of organic chemistry .
Biological Activity
Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate, a derivative of pyridine, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 266.29 g/mol
The structure includes a pyridine ring substituted with a tert-butoxycarbonyl (Boc) group and an amino methyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- E. coli : Minimum Inhibitory Concentration (MIC) of 50 µM.
- S. agalactiae : MIC of 75 µM.
- S. aureus : Notable activity with further investigation required .
Anti-inflammatory Properties
In a study focusing on the compound's anti-inflammatory effects, it was found to inhibit the production of Prostaglandin E2 (PGE2), a key mediator in inflammatory responses. The compound demonstrated an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in ex vivo assays using human blood .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammation and microbial resistance. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes that are critical in the inflammatory pathway, particularly those involved in the synthesis of pro-inflammatory mediators.
- Membrane Interaction : Its hydrophobic properties allow it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
Case Study 1: Antimicrobial Efficacy
A recent research article highlighted the synthesis of various pyridine derivatives, including this compound, which were tested for their antibacterial activities using agar diffusion methods. The findings indicated that this compound exhibited a significant zone of inhibition against Gram-positive bacteria .
Case Study 2: Anti-inflammatory Activity
In another clinical study, the compound was evaluated in a model of arthritis where it showed superior efficacy compared to traditional NSAIDs like diclofenac. The pharmacokinetic profile suggested that it could be a viable candidate for further development as an anti-inflammatory agent .
Data Summary
Activity Type | Target Organism/Pathway | Measurement Method | Result |
---|---|---|---|
Antimicrobial | E. coli | MIC Test | 50 µM |
Antimicrobial | S. agalactiae | MIC Test | 75 µM |
Anti-inflammatory | PGE2 production | Ex vivo assay | IC50 = 123 nM |
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)14-8-9-6-5-7-10(15-9)11(16)18-4/h5-7H,8H2,1-4H3,(H,14,17) |
InChI Key |
FKWJVBYNWRZVFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.